![molecular formula C34H30Cl2N2O6 B12525375 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. This compound, with its unique structure, has garnered interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one typically involves multiple steps:
Starting Materials: The synthesis begins with 6-chloro-2-methoxyacridin-9-one.
Etherification: The compound undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Chlorination: Chlorination is performed to introduce the chloro groups at specific positions.
Final Assembly: The final product is assembled through a series of condensation reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times are crucial to achieve efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: Halogen substitution reactions can occur, where the chloro groups are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridine derivatives.
Substitution: Various halogenated acridine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other acridine derivatives
Biology
In biological research, it is studied for its potential as an intercalating agent, which can insert itself between DNA base pairs, affecting DNA replication and transcription.
Medicine
Medically, acridine derivatives are explored for their anticancer properties. This compound, in particular, is investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Industry
In the industrial sector, it can be used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one involves its interaction with DNA. As an intercalating agent, it inserts itself between DNA base pairs, disrupting the normal function of DNA. This can lead to the inhibition of topoisomerase enzymes, preventing DNA replication and transcription, which is particularly useful in cancer treatment.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Proflavine: Another acridine derivative with antibacterial properties.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one is unique due to its specific substitutions and the presence of multiple ethoxy groups, which enhance its solubility and potential interactions with biological molecules. This makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C34H30Cl2N2O6 |
|---|---|
分子量 |
633.5 g/mol |
IUPAC 名称 |
6-chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one |
InChI |
InChI=1S/C34H30Cl2N2O6/c1-41-23-5-9-29-27(19-23)33(39)25-7-3-21(35)17-31(25)37(29)11-13-43-15-16-44-14-12-38-30-10-6-24(42-2)20-28(30)34(40)26-8-4-22(36)18-32(26)38/h3-10,17-20H,11-16H2,1-2H3 |
InChI 键 |
JIZHYCVYEYCNBT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N(C3=C(C2=O)C=CC(=C3)Cl)CCOCCOCCN4C5=C(C=C(C=C5)OC)C(=O)C6=C4C=C(C=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


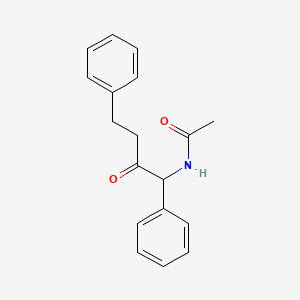
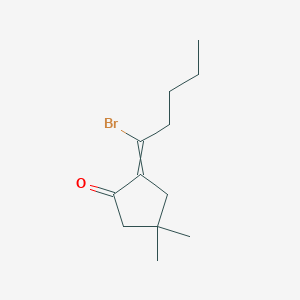
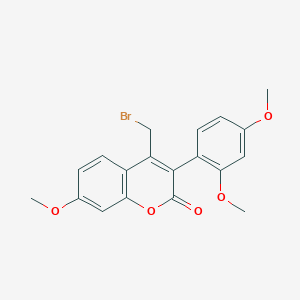
![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
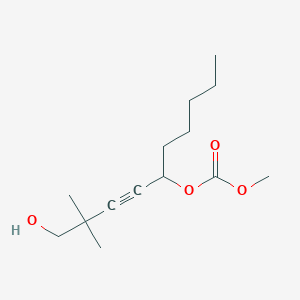
![1H,5H-Pyrido[3,2,1-ij]quinazolin-1-one,7-amino-2,3,6,7-tetrahydro-3-(4-methoxyphenyl)-,(3R,7R)-](/img/structure/B12525335.png)
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(4-piperidinylmethyl)-](/img/structure/B12525346.png)
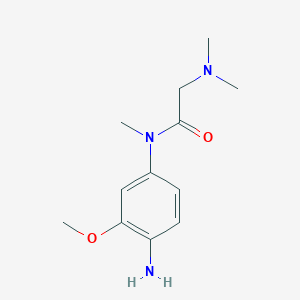
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
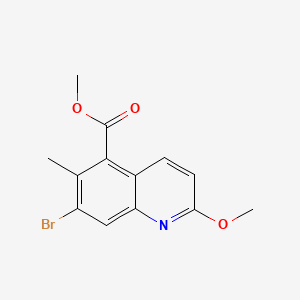
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
